

1-(difluoromethyl)-1H-pyrazol-4-amine CAS number 1174309-16-0

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Compound of Interest

Compound Name: 1-(difluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1415128

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An In-Depth Technical Guide to **1-(difluoromethyl)-1H-pyrazol-4-amine** (CAS: 1174309-16-0)

Introduction and Strategic Importance

1-(difluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that has emerged as a critical building block in modern medicinal and agrochemical research. The incorporation of a difluoromethyl (-CHF₂) group into the pyrazole scaffold imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis considerations, applications, and handling protocols.

The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory and anticancer to antifungal and antibacterial.^{[1][2]} The strategic placement of the difluoromethyl group, a lipophilic hydrogen bond donor, and the primary amine, a key functional handle for further chemical elaboration, makes this compound a versatile synthon for creating novel chemical entities.

Physicochemical and Structural Data

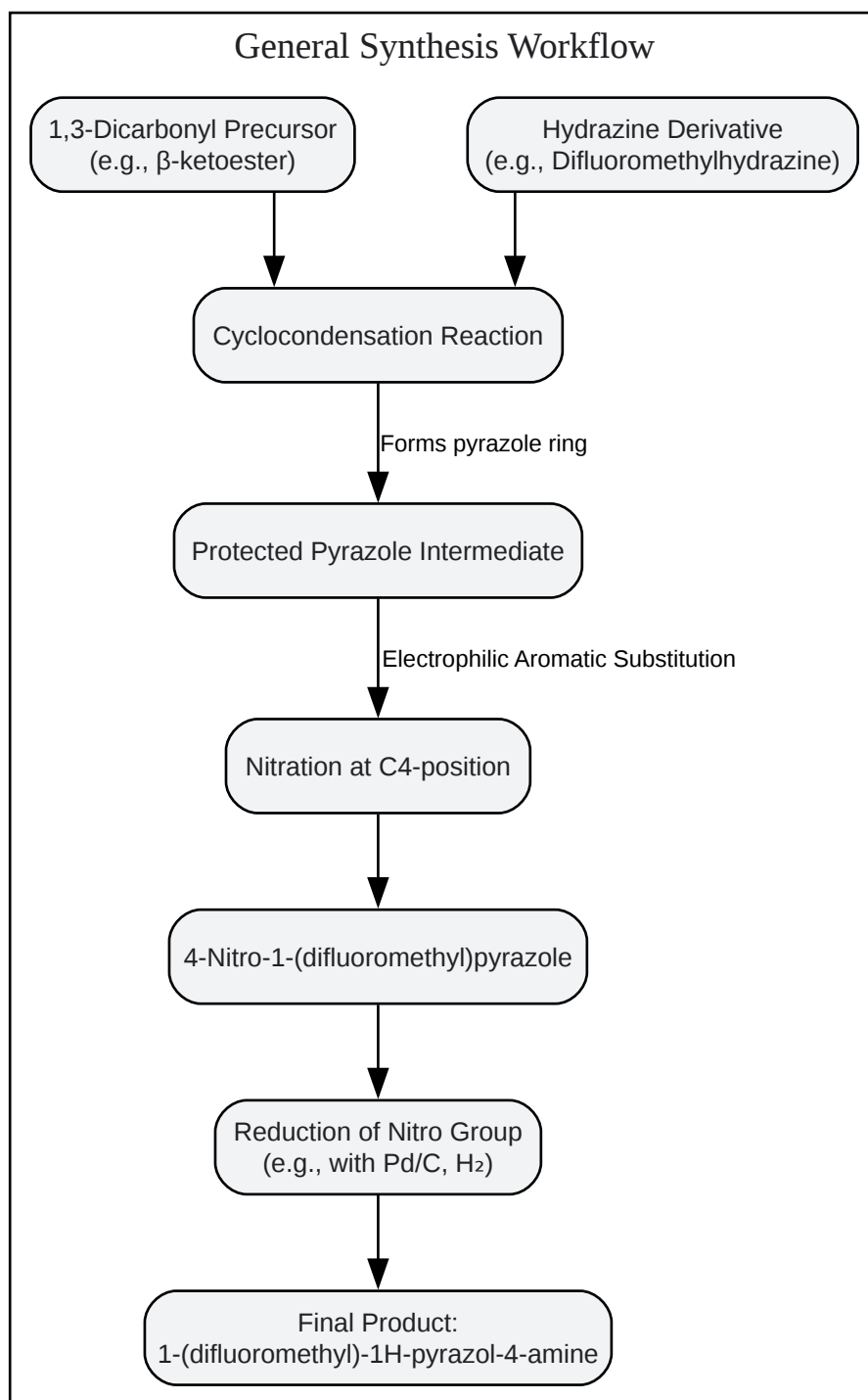
A clear understanding of the fundamental properties of **1-(difluoromethyl)-1H-pyrazol-4-amine** is essential for its effective use in research and development.

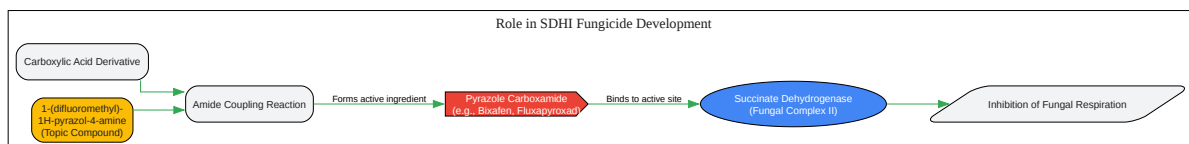
Property	Value	Source(s)
CAS Number	1174309-16-0	[3][4]
Molecular Formula	C ₄ H ₅ F ₂ N ₃	[3][4]
Molecular Weight	133.10 g/mol	[3][4]
IUPAC Name	1-(difluoromethyl)-1H-pyrazol-4-amine	
InChI Key	JYZVNUKJBUJJIK-UHFFFAOYSA-N	[5]
Physical Form	Liquid, Solid, or Semi-solid	
Purity	Typically ≥95-98%	[3]
Storage	Keep in a dark place, inert atmosphere, 2-8°C	[6]

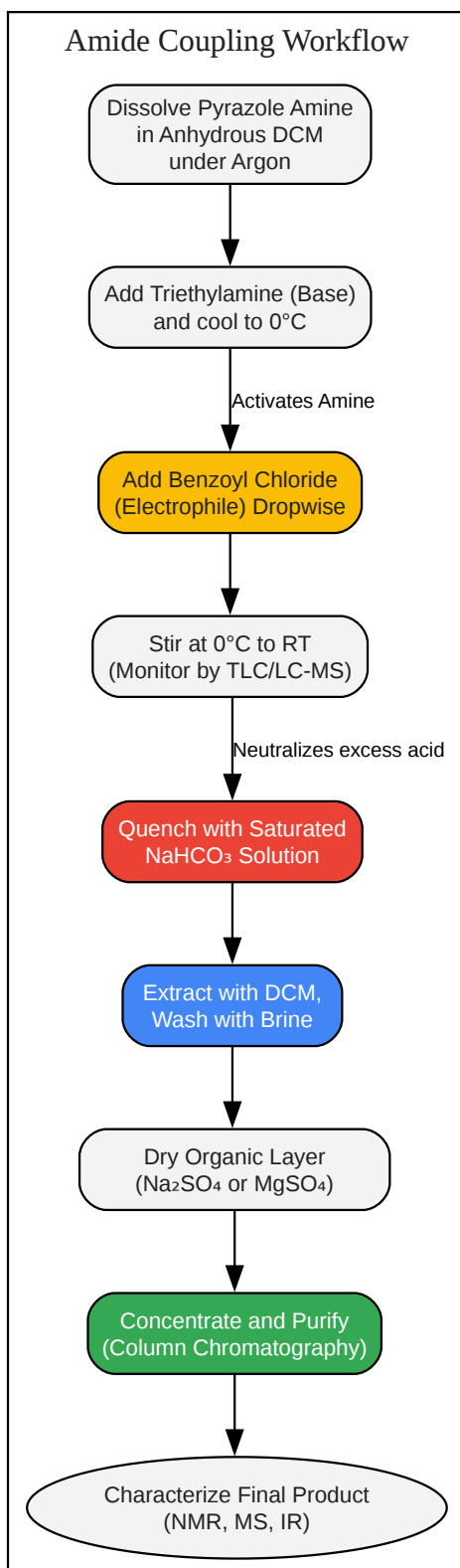
Synthetic Pathways and Mechanistic Considerations

While specific, detailed public-domain syntheses for **1-(difluoromethyl)-1H-pyrazol-4-amine** are proprietary, the synthesis of fluorinated pyrazoles is well-documented. A general and logical synthetic approach involves the construction of the pyrazole ring followed by the introduction of the difluoromethyl group or the use of a difluoromethylated precursor.

A common strategy for forming the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1] For this specific molecule, a plausible route would involve a precursor that can be converted to the 4-amino pyrazole.







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- 6. 1221726-31-3|1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
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